![molecular formula C11H13N5O2 B14630763 2-[(7H-Purin-6-yl)amino]ethyl 2-methylprop-2-enoate CAS No. 56629-50-6](/img/structure/B14630763.png)
2-[(7H-Purin-6-yl)amino]ethyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(7H-Purin-6-yl)amino]ethyl 2-methylprop-2-enoate is a chemical compound that belongs to the class of purine derivatives It is characterized by the presence of a purine ring system attached to an ethyl ester of methacrylic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7H-Purin-6-yl)amino]ethyl 2-methylprop-2-enoate typically involves the reaction of a purine derivative with an appropriate esterifying agent. One common method involves the use of 2-chloroethyl methacrylate as the esterifying agent, which reacts with the purine derivative under basic conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base such as triethylamine or sodium hydride to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(7H-Purin-6-yl)amino]ethyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-[(7H-Purin-6-yl)amino]ethyl 2-methylprop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving nucleic acid analogs and enzyme inhibitors.
Industry: It can be used in the production of polymers and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[(7H-Purin-6-yl)amino]ethyl 2-methylprop-2-enoate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of enzymes involved in nucleic acid metabolism. The compound can bind to the active site of these enzymes, preventing their normal function and thereby exerting its effects. The pathways involved may include inhibition of DNA or RNA synthesis, leading to antiviral or anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl acetate: This compound is similar in structure but has different functional groups.
Ethyl 7-[(2-amino-9H-purin-6-yl)thio]-2-isopropyl-3-oxoheptanoate: Another purine derivative with distinct substituents.
Uniqueness
2-[(7H-Purin-6-yl)amino]ethyl 2-methylprop-2-enoate is unique due to its specific ester group and the potential for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
56629-50-6 |
|---|---|
Molekularformel |
C11H13N5O2 |
Molekulargewicht |
247.25 g/mol |
IUPAC-Name |
2-(7H-purin-6-ylamino)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H13N5O2/c1-7(2)11(17)18-4-3-12-9-8-10(14-5-13-8)16-6-15-9/h5-6H,1,3-4H2,2H3,(H2,12,13,14,15,16) |
InChI-Schlüssel |
IHPPYXQXNCEPSY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCCNC1=NC=NC2=C1NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


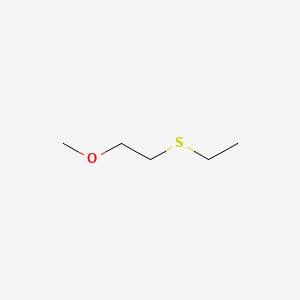
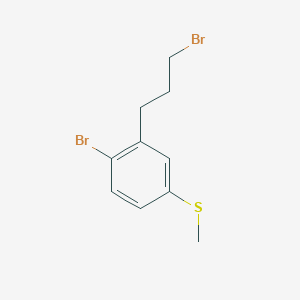



![1-{6-[2-(4-Chlorophenoxy)ethoxy]-2-hydroxy-3-propylphenyl}ethan-1-one](/img/structure/B14630705.png)

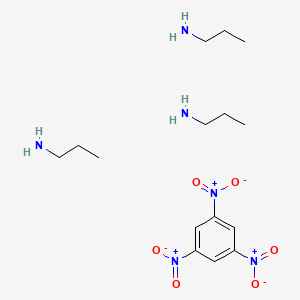
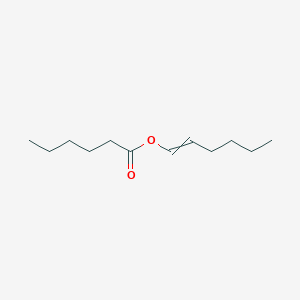

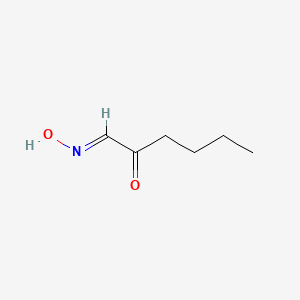

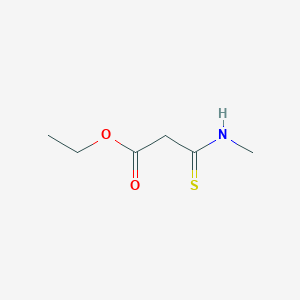
![Benzenethiol, 2-[(2-pyridinylmethyl)amino]-](/img/structure/B14630758.png)
